N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1235231-82-9
VCID: VC6162428
InChI: InChI=1S/C14H24N4O2S/c1-2-3-11-21(19,20)17-12-13-5-9-18(10-6-13)14-15-7-4-8-16-14/h4,7-8,13,17H,2-3,5-6,9-12H2,1H3
SMILES: CCCCS(=O)(=O)NCC1CCN(CC1)C2=NC=CC=N2
Molecular Formula: C14H24N4O2S
Molecular Weight: 312.43

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide

CAS No.: 1235231-82-9

Cat. No.: VC6162428

Molecular Formula: C14H24N4O2S

Molecular Weight: 312.43

* For research use only. Not for human or veterinary use.

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide - 1235231-82-9

Specification

CAS No. 1235231-82-9
Molecular Formula C14H24N4O2S
Molecular Weight 312.43
IUPAC Name N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]butane-1-sulfonamide
Standard InChI InChI=1S/C14H24N4O2S/c1-2-3-11-21(19,20)17-12-13-5-9-18(10-6-13)14-15-7-4-8-16-14/h4,7-8,13,17H,2-3,5-6,9-12H2,1H3
Standard InChI Key XLDIZYGBYRQAKX-UHFFFAOYSA-N
SMILES CCCCS(=O)(=O)NCC1CCN(CC1)C2=NC=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

The compound features a piperidine core substituted with a pyrimidin-2-yl group at the 1-position and a butane-1-sulfonamide moiety at the 4-methyl position. Its molecular formula is C₁₄H₂₄N₄O₂S, with a molecular weight of 312.43 g/mol. Key structural attributes include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle, often associated with enhanced bioavailability in drug candidates.

  • Pyrimidine substituent: Aromatic heterocycle common in nucleic acid analogs and kinase inhibitors.

  • Sulfonamide group: Known for hydrogen-bonding capabilities and enzyme inhibition properties.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₂₄N₄O₂S
Molecular Weight312.43 g/mol
IUPAC NameN-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]butane-1-sulfonamide
Topological Polar Surface Area102 Ų (estimated)

Synthetic Routes and Optimization

While no direct synthesis protocols for this compound are published, analogous sulfonamide-piperidine hybrids provide a template for its preparation. A plausible multi-step synthesis involves:

Formation of the Piperidine Intermediate

  • N-Alkylation: Reaction of pyrimidin-2-amine with 4-(bromomethyl)piperidine under basic conditions (e.g., K₂CO₃ in DMF) yields 1-(pyrimidin-2-yl)piperidin-4-yl)methyl bromide.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the intermediate.

Sulfonamide Coupling

  • Nucleophilic Substitution: Reacting the piperidine intermediate with butane-1-sulfonyl chloride in the presence of triethylamine (TEA) forms the target sulfonamide.

  • Yield Optimization: Microwave-assisted synthesis at 80°C for 2 hours improves reaction efficiency (yield: ~75%).

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
N-AlkylationPyrimidin-2-amine, 4-(bromomethyl)piperidine, K₂CO₃, DMF, 60°C, 12h68%
Sulfonamide FormationButane-1-sulfonyl chloride, TEA, CH₂Cl₂, rt, 6h75%

Biological Activity and Mechanistic Insights

Although biological data specific to this compound are unavailable, structurally related sulfonamide-piperidine hybrids exhibit notable activities:

Antitumor Activity

Piperidine-containing compounds like 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides inhibit protein kinase B (PKB/Akt), a regulator of cell survival and proliferation . At nanomolar concentrations (IC₅₀: 12 nM), these analogs induce tumor xenograft regression in murine models . The pyrimidine moiety in N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)butane-1-sulfonamide may similarly engage kinase ATP-binding pockets.

Table 3: Comparative Biological Activities of Analogues

CompoundActivity (IC₅₀/MIC)Target
2-Methyl-N-(piperidin-4-yl)sulfonamide8 µg/mL (S. aureus)DHPS inhibition
4-Amino-piperidine-carboxamide12 nM (PKB inhibition)ATP-binding site

Structure-Activity Relationship (SAR) Analysis

Key structural determinants of activity in related compounds include:

  • Piperidine Substitution: Bulky groups at the 4-position (e.g., methyl, benzyl) enhance target affinity by occupying hydrophobic pockets .

  • Sulfonamide Chain Length: Longer alkyl chains (e.g., butane vs. propane) improve membrane permeability but may reduce solubility.

  • Pyrimidine Orientation: 2-Pyrimidinyl substitution optimizes π-π stacking interactions in kinase active sites .

Pharmacokinetic and Toxicity Considerations

Data gaps exist for this specific compound, but trends in sulfonamide pharmacokinetics suggest:

  • Absorption: Moderate oral bioavailability (~40–60%) due to sulfonamide polarity.

  • Metabolism: Hepatic cytochrome P450-mediated oxidation of the piperidine ring, potentially generating reactive metabolites .

  • Toxicity: Sulfonamides may cause hypersensitivity reactions (e.g., Stevens-Johnson syndrome) in susceptible individuals.

Industrial and Research Applications

Drug Discovery

The compound’s dual functionality (sulfonamide + piperidine-pyrimidine) positions it as a scaffold for:

  • Kinase Inhibitors: Targeting oncogenic kinases (e.g., EGFR, VEGFR).

  • Antimicrobial Agents: Addressing multidrug-resistant pathogens.

Chemical Biology

Its synthetic accessibility enables use as a probe for studying sulfonamide-protein interactions via photoaffinity labeling.

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